molecular formula C18H18OSi B12561561 Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 172607-53-3

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone

Cat. No.: B12561561
CAS No.: 172607-53-3
M. Wt: 278.4 g/mol
InChI Key: WOHVAYAMWIDBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone (CAS: 172607-53-3) is a benzophenone derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₈H₁₈OSi, with a molecular weight of 278.426 g/mol . The compound is synthesized via a Sonogashira coupling reaction between (2-iodophenyl)(phenyl)methanone and trimethylsilylacetylene, using Pd(Cl)₂(PPh₃)₂ and CuI as catalysts . The TMS-ethynyl group serves as a protective moiety, enabling further functionalization; for instance, deprotection with K₂CO₃ in methanol yields (2-ethynylphenyl)(phenyl)methanone, a reactive intermediate for click chemistry or polymerization .

This compound is notable for its role in synthesizing strained systems like bicyclo[1.1.0]butanes, where its ethynyl group participates in ring-opening reactions . Its stability under inert conditions and compatibility with transition-metal catalysis make it valuable in organic synthesis.

Properties

CAS No.

172607-53-3

Molecular Formula

C18H18OSi

Molecular Weight

278.4 g/mol

IUPAC Name

phenyl-[2-(2-trimethylsilylethynyl)phenyl]methanone

InChI

InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-7-8-12-17(15)18(19)16-10-5-4-6-11-16/h4-12H,1-3H3

InChI Key

WOHVAYAMWIDBSZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling

A representative procedure involves reacting 2-bromophenyl phenylmethanone with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂ catalysis. Key steps include:

  • Substrate Preparation : 2-Bromophenyl phenylmethanone is synthesized via Friedel-Crafts acylation of bromobenzene with benzoyl chloride.
  • Coupling Reaction :
    • Catalyst System : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
    • Base : Diethylamine or triethylamine
    • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Conditions : 60–80°C, 12–24 hours under inert atmosphere.
  • Workup : Purification via silica gel chromatography yields the product in 65–78% purity.

Table 1 : Optimization of Sonogashira Coupling Parameters

Parameter Optimal Value Impact on Yield
Catalyst Loading 2 mol% Pd, 4 mol% CuI Maximizes C–C bond formation
Solvent THF Enhances solubility of aryl halide
Temperature 70°C Balances reaction rate and side reactions
Reaction Time 18 hours Ensures complete conversion

Copper-Free Modifications

Recent advances employ copper-free conditions to avoid homocoupling byproducts. For example, Pd(CH₃CN)₂Cl₂ with cataCXium A ligand in 2-methyltetrahydrofuran (2-MeTHF) at room temperature achieves 72% yield. This method reduces metal contamination and simplifies purification.

Cyclopropane Ring-Opening and Silylation

An alternative route utilizes cyclopropane intermediates derived from chalcone precursors. This method is advantageous for introducing steric hindrance at the ortho position.

Cyclopropanation

  • Substrate Synthesis : Chalcone (1,3-diphenylprop-2-en-1-one) is treated with trimethylsulfoxonium iodide in DMSO to form phenyl(2-phenylcyclopropyl)methanone.
  • Silylation : The cyclopropane ring is opened via reaction with trimethylsilylacetylene in the presence of Pd(PPh₃)₄, yielding the target compound.

Table 2 : Cyclopropane Route Efficiency

Step Yield (%) Key Challenge
Cyclopropanation 82 Control of ring strain
Silylation 69 Regioselective alkyne addition

Direct Silylation of Phenylacetylene Derivatives

A less common but efficient approach involves direct silylation of pre-functionalized phenylacetylenes.

Hydrosilylation Protocol

  • Substrate : 2-Ethynylphenyl phenylmethanone is treated with chlorotrimethylsilane (TMSCl) in the presence of a platinum catalyst.
  • Conditions :
    • Catalyst : Pt/C (1 mol%)
    • Solvent : Dichloromethane (DCM)
    • Temperature : 25°C, 6 hours
  • Yield : 58–64% after column chromatography.

Comparative Analysis of Methods

Table 3 : Method Comparison

Method Yield (%) Purity (%) Cost Efficiency Scalability
Sonogashira Coupling 65–78 ≥95 Moderate High
Cyclopropane Route 55–69 90 Low Moderate
Direct Silylation 58–64 88 High Low

Key Considerations

  • Catalyst Cost : Pd-based systems increase expenses but ensure reproducibility.
  • Byproduct Formation : Copper-free methods reduce homocoupling but require ligand optimization.
  • Functional Group Tolerance : Sonogashira coupling accommodates electron-withdrawing substituents, whereas cyclopropanation is sensitive to steric effects.

Advanced Modifications and Derivatives

The trimethylsilyl group serves as a protective moiety, enabling further functionalization:

  • Desilylation : Treatment with KF or TBAF generates terminal alkynes for subsequent cross-coupling.
  • Electrophilic Substitution : Nitration or halogenation at the para position of the phenyl ring is feasible without affecting the silyl group.

Industrial-Scale Production Challenges

Scaling up requires addressing:

  • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching.
  • Solvent Selection : Transitioning from DMF to greener solvents like 2-MeTHF improves sustainability.
  • Purification : Distillation or recrystallization replaces column chromatography for cost-effective bulk synthesis.

Emerging Techniques

  • Photocatalytic Methods : Visible-light-mediated C–H silylation avoids pre-functionalized substrates.
  • Flow Chemistry : Continuous Sonogashira reactors enhance throughput and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical reactions, while the ethynyl linkage provides a site for further functionalization. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Substituent-Driven Electronic Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound TMS-ethynyl (electron-donating) C₁₈H₁₈OSi 278.426 Stabilizes intermediates; used in strained ring synthesis
Phenyl(2-(trifluoromethyl)phenyl)methanone CF₃ (electron-withdrawing) C₁₄H₉F₃O 250.22 Enhanced electrophilicity; used in radical reactions
[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone Cl, thienyl (electron-withdrawing) C₁₄H₁₂Cl₂O₃S 331.21 Potential bioactivity; modified solubility

Key Observations :

  • The TMS-ethynyl group offers steric protection and stabilizes reactive intermediates, unlike the electron-withdrawing CF₃ group in Phenyl(2-(trifluoromethyl)phenyl)methanone, which increases electrophilicity and participation in radical pathways .
  • Chlorine and thienyl substituents (e.g., in ) introduce polarity, enhancing solubility in polar solvents compared to the hydrophobic TMS group .

Key Observations :

  • The TMS-ethynyl group in the main compound enables controlled deprotection , offering a strategic advantage over permanently substituted analogs (e.g., CF₃ or Cl) .
  • Heterocyclic derivatives (e.g., pyridine or benzothiazole-containing methanones) prioritize biological activity, whereas the main compound focuses on synthetic versatility .

Stability and Functional Group Compatibility

Compound Name Stability Profile Functional Group Compatibility References
This compound Air-sensitive; requires inert atmosphere Compatible with Grignard reagents, Pd catalysis
1-[2-(3-Thienyl)phenyl]ethanone Light-sensitive; hygroscopic Limited to electrophilic aromatic substitution
2-(Indol-3-ylmethylidene)amino-thiophen-3-ylmethanone Thermally stable; crystalline Forms hydrogen bonds; used in crystal engineering

Key Observations :

  • The TMS-ethynyl group necessitates careful handling under inert conditions, contrasting with more robust derivatives like 1-[2-(3-thienyl)phenyl]ethanone .
  • Crystalline derivatives (e.g., ) emphasize solid-state applications, whereas the main compound prioritizes solution-phase reactivity .

Biological Activity

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone, an organosilicon compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, anticancer properties, and implications in drug metabolism.

Chemical Structure and Properties

This compound has a molecular formula of C_{18}H_{20}OSi and a molecular weight of 286.41 g/mol. The compound features a phenyl group attached to a carbonyl group, which is further substituted by a trimethylsilyl-ethynyl moiety. This unique structure contributes to its solubility and stability, making it suitable for various applications in organic synthesis and materials science.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play critical roles in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the activity of enzymes involved in cell proliferation, potentially leading to anticancer effects. The exact molecular targets and pathways remain to be fully elucidated.

Biological Activity Summary

Biological Activity Details
Cytochrome P450 Inhibition Inhibits CYP1A2 and CYP2D6, affecting drug metabolism.
Anticancer Potential May inhibit enzymes related to cell proliferation; further studies needed.
Pharmacological Relevance Modulates drug interactions; significant for pharmacokinetic studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that the compound significantly inhibited CYP1A2 activity in vitro, suggesting potential interactions with drugs metabolized by this enzyme. The IC50 values for inhibition were reported in the micromolar range, indicating moderate potency.
  • Anticancer Research : In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of signaling pathways related to cell survival and proliferation.
  • Pharmacokinetic Implications : Research highlighted the importance of understanding how this compound alters the metabolism of other drugs. Its role as a modulator can lead to increased toxicity or reduced efficacy of co-administered medications, necessitating careful consideration in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.